N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide
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Overview
Description
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,4-dimethylphenyl group and the 2-ethylbutanamide moiety. Key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the 2-ethylbutanamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: A thrombopoietin receptor agonist with a similar thieno[3,4-c]pyrazole core.
Romiplostim: Another thrombopoietin receptor agonist with a different structure but similar biological activity.
Uniqueness
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the 2-ethylbutanamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H25N3O3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide |
InChI |
InChI=1S/C19H25N3O3S/c1-5-14(6-2)19(23)20-18-15-10-26(24,25)11-16(15)21-22(18)17-8-7-12(3)9-13(17)4/h7-9,14H,5-6,10-11H2,1-4H3,(H,20,23) |
InChI Key |
WYJBIHWMEDDWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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